molecular formula C8H5BrN2O2S B1444652 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS No. 946884-41-9

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

Cat. No.: B1444652
CAS No.: 946884-41-9
M. Wt: 273.11 g/mol
InChI Key: NZKKMMCHFUZBIE-UHFFFAOYSA-N
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Description

“4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” is a chemical compound with the molecular formula C8H5BrN2O2S . It is a solid substance with a melting point of 167 - 169°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 167 - 169°C . It has a molecular weight of 273.11 . The compound’s InChI code is 1S/C8H5BrN2OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H .

Scientific Research Applications

Photodynamic Therapy

The compound 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, due to its structural similarity to 1,3,4-thiadiazole derivatives, has potential applications in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine substituted with 1,3,4-thiadiazole derivatives revealed remarkable properties as Type II photosensitizers, which are crucial for effective photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole, including compounds structurally related to this compound, have shown significant antimicrobial activity. Research on various 1,3,4-thiadiazole derivatives demonstrated substantial antibacterial activity against gram-positive and gram-negative bacteria and antifungal activity against fungi. This suggests the potential use of these compounds in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Organic Photovoltaics

Thiadiazole derivatives are also explored in the field of organic photovoltaics due to their promising electronic properties. A study on thiophene-based π-conjugated polymers containing thiadiazole moieties showed that these materials could achieve high open-circuit voltage values in polymer solar cells. The introduction of thiadiazole units into the polymer backbone was found to lower the highest occupied molecular orbital energy levels, contributing to higher voltage outputs in solar cells, indicating potential applications in energy conversion technologies (Higashihara et al., 2012).

Corrosion Inhibition

Another application of thiadiazole derivatives is in the field of corrosion inhibition. Studies utilizing quantum chemical and molecular dynamics simulation have shown that thiadiazole derivatives exhibit excellent performance in inhibiting the corrosion of metals such as iron. These compounds bind strongly to metal surfaces, providing a protective layer that significantly reduces corrosion rates. This makes them suitable for use in various industrial applications to enhance the longevity and reliability of metal components (Kaya et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H332, which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various enzymes and receptors in the body. The exact targets and mode of action can vary widely depending on the specific structure of the compound .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, is crucial in determining its bioavailability and therapeutic effect. The adme properties of a specific compound like “4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol” would need to be determined through experimental studies .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the stability and efficacy of a compound. For instance, certain compounds might be more stable and effective under acidic conditions, while others might prefer a neutral or basic environment .

Properties

IUPAC Name

4-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S/c9-7-10-11-8(14-7)13-6-3-1-5(12)2-4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKKMMCHFUZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of Example 24A (1.63 g, 5.67 mmol) in CH2Cl2 (75 mL) was cooled to −78° C. and the resulting suspension was treated with BBr3 (22.67 mmol, 2.14 mL) drop wise over 2 minutes. The reaction was stirred at 25° C. for 2 hours and was poured into a 200 mL ice/water mixture. The resulting bilayer was stirred vigorously for 0.5 hours and a white precipitate formed. The solids were filtered, washed with water (1×20 mL) and dried in a vacuum oven to provide 1.35 g (87%) of the title compound as a white solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 9.79 (br. s, 1H) 7.27 (d, J=9.19 Hz, 2H) 6.84 (d, J=9.19 Hz, 2H); MS (DCI) m/z 275 (M+H)+.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
2.14 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
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4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
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4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 6
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

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